molecular formula C12H2Br8O<br>C6HBr4-O-C6HBr4<br>C12H2Br8O B1585003 2,2',3,4,4',5,5',6-Octabromodiphenyl ether CAS No. 337513-72-1

2,2',3,4,4',5,5',6-Octabromodiphenyl ether

Cat. No.: B1585003
CAS No.: 337513-72-1
M. Wt: 801.4 g/mol
InChI Key: RTUZOQFRIPIWPS-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether: is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to reduce the flammability of materials. This compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired level of bromination .

Industrial Production Methods: Commercial production of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether involves large-scale bromination processes. These processes are designed to achieve high yields and purity of the final product. The industrial methods often utilize continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for flame retardants .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated phenols, while reduction can produce less brominated diphenyl ethers .

Scientific Research Applications

Chemistry: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is widely studied for its flame-retardant properties. Researchers investigate its effectiveness in various polymer matrices and its impact on the thermal stability of materials .

Biology and Medicine: In biological research, the compound is studied for its potential toxicological effects. It is known to bioaccumulate in living organisms, leading to concerns about its impact on human health and the environment .

Industry: The primary application of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is in the manufacturing of flame-retardant materials. It is used in the production of plastics, textiles, and electronic equipment to enhance fire safety .

Comparison with Similar Compounds

Uniqueness: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame retardancy and material compatibility. Its effectiveness in various applications and its relatively lower toxicity compared to some other PBDEs make it a valuable compound in the industry .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUZOQFRIPIWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074749
Record name 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-72-1
Record name 2,2',3,4,4',5,5',6-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing specific PBDE congeners like BDE-203?

A1: PBDEs, including BDE-203, have become widespread environmental pollutants, accumulating in biota and humans [, ]. Synthesizing pure, authentic reference standards of these congeners is crucial for several reasons:

    Q2: What are the potential developmental neurotoxic effects of BDE-203?

    A2: Research indicates that neonatal exposure to BDE-203 can lead to developmental neurotoxic effects in mice []. Specifically, exposure to BDE-203 during early life stages has been linked to:

      Q3: How does the structure of BDE-203 compare to other PBDEs, and what is the significance?

      A3: BDE-203 is an octabrominated diphenyl ether, meaning it possesses eight bromine atoms attached to its diphenyl ether core structure. The specific arrangement of these bromine atoms distinguishes it from other octabrominated congeners, such as BDE-198 and BDE-201 [].

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